molecular formula C5H8F4O B1592987 1-Isopropoxy-1,1,2,2-tetrafluoroethane CAS No. 757-11-9

1-Isopropoxy-1,1,2,2-tetrafluoroethane

Cat. No. B1592987
CAS RN: 757-11-9
M. Wt: 160.11 g/mol
InChI Key: AIPBKZUVKDTCOC-UHFFFAOYSA-N
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Description

1-Isopropoxy-1,1,2,2-tetrafluoroethane, also known as HFE-7100, is a colorless and odorless liquid that belongs to the group of hydrofluoroethers. It has a low boiling point, high chemical stability, and is non-flammable, making it an ideal solvent for various scientific research applications.

Scientific Research Applications

Organic Synthesis Enhancements 1-Isopropoxy-1,1,2,2-tetrafluoroethane has been used as a reagent in the efficient one-stage deprotection/reduction of 1,2-O-isopropylidenefuranose derivatives to the corresponding tetrahydrofurans, facilitating a streamlined synthesis process with applications in the synthesis of complex organic molecules (Ewing & Robins, 1999).

Material Science Applications In material science, the compound has contributed to the development of fluorinated polyhedral oligomeric silsesquioxane (FPOSS)-based shape amphiphiles, which show promising self-assembly behavior and novel hierarchical structures due to their fluorophobic/fluorophilic bulk phase separation (He et al., 2012).

Kinetic and Mechanistic Studies Kinetic and mechanistic studies have investigated the isomerization reactions of 1,1,2,2-tetrafluoroethane, providing insights into reaction mechanisms and the influence of adsorption equilibria on these reactions, essential for understanding catalytic processes and reaction optimization (Kemnitz & Niedersen, 1995).

Innovations in Polymer Science The molecule's structure has been explored in the context of crystal structures and topochemical polymerizations, with findings indicating its potential for creating polymers with unique properties through photopolymerization and thermal polymerization processes (Nomura et al., 2004).

Solubility and Diffusivity in Ionic Liquids Research on the solubility and diffusivity of 1,1,1,2-tetrafluoroethane in room-temperature ionic liquids has expanded understanding of its interactions with novel solvent systems, highlighting the potential for applications in green chemistry and process engineering (Shiflett et al., 2006).

properties

IUPAC Name

2-(1,1,2,2-tetrafluoroethoxy)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F4O/c1-3(2)10-5(8,9)4(6)7/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIPBKZUVKDTCOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(C(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60621437
Record name 2-(1,1,2,2-Tetrafluoroethoxy)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isopropoxy-1,1,2,2-tetrafluoroethane

CAS RN

757-11-9
Record name 2-(1,1,2,2-Tetrafluoroethoxy)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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